molecular formula C7H5BrFNO2 B13711474 (2-Bromo-6-fluoropyridin-4-YL)acetic acid

(2-Bromo-6-fluoropyridin-4-YL)acetic acid

Cat. No.: B13711474
M. Wt: 234.02 g/mol
InChI Key: LKQXBZZYVACTGP-UHFFFAOYSA-N
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Description

2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID typically involves the bromination and fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BROMO-6-FLUOROPYRIDIN-4-YL)ACETIC ACID is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in specific positions on the pyridine ring can result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-(2-bromo-6-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5BrFNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

LKQXBZZYVACTGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Br)CC(=O)O

Origin of Product

United States

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